molecular formula C17H14N2O2S B12370374 N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide

N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide

Cat. No.: B12370374
M. Wt: 310.4 g/mol
InChI Key: KZKCURLGSBGETL-UHFFFAOYSA-N
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Description

N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions using phenol derivatives and suitable leaving groups.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as carbonyls.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Phenol derivatives, alkyl halides, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and phenoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity, modulate receptor function, and interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-1,3-thiazol-2-yl)benzamide
  • N-(4-Methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide
  • N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybutyramide

Uniqueness

N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy group enhances its lipophilicity and potential for membrane permeability, while the thiazole ring contributes to its stability and reactivity.

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide

InChI

InChI=1S/C17H14N2O2S/c1-12-11-22-17(18-12)19-16(20)13-6-5-9-15(10-13)21-14-7-3-2-4-8-14/h2-11H,1H3,(H,18,19,20)

InChI Key

KZKCURLGSBGETL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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